1-Chloro-2,4,5-tris-trifluoromethyl-benzene

Übersicht

Beschreibung

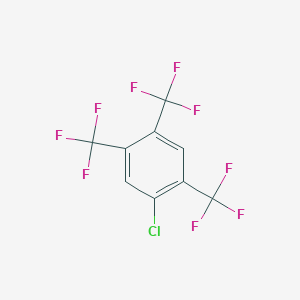

1-Chloro-2,4,5-tris-trifluoromethyl-benzene is an aromatic compound with the molecular formula C9H2ClF9. It is characterized by the presence of three trifluoromethyl groups (-CF3) and one chlorine atom attached to a benzene ring.

Vorbereitungsmethoden

One common method is the radical trifluoromethylation of chlorobenzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF3) under specific reaction conditions . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-2,4,5-tris-trifluoromethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation-reduction reactions, although these are less common due to the stability of the -CF3 group.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Chloro-2,4,5-tris-trifluoromethyl-benzene is primarily utilized in research settings for its unique chemical properties:

Solvent Applications

The compound serves as a solvent in various industrial processes, particularly in the formulation of coatings and inks. Its low volatility and high solvency power make it suitable for applications requiring stable and effective solvent properties .

Chemical Intermediate

This compound is often used as a chemical intermediate in the synthesis of other fluorinated compounds. For instance, it can be involved in reactions that lead to the production of trifluoromethyl-substituted aromatic compounds, which are valuable in pharmaceuticals and agrochemicals .

Environmental Studies

Research has been conducted to assess occupational inhalation exposures to this compound in industrial settings. Such studies help determine safety standards and exposure limits for workers handling this chemical .

Commercial Uses

The commercial applications of this compound are diverse:

- Coating Products : Used in formulations for protective coatings due to its resistance to environmental degradation.

- Inks and Toners : Employed in printing inks for its excellent solvency and stability.

- Automotive Care Products : Utilized in products such as rust inhibitors and cleaning agents .

- Consumer Products : Incorporated into fabric stain removers and shoe care products .

Occupational Exposure Assessment

A significant case study focused on evaluating inhalation exposures to this compound among workers in manufacturing plants. The study utilized industrial hygiene sampling methods to quantify exposure levels and assess potential health risks associated with chronic exposure .

Toxicological Studies

Toxicological evaluations have revealed that while the compound exhibits some health hazards at high exposure levels, it is generally considered safe when used within regulated limits. Studies indicated that the compound does not cause severe systemic health effects following repeated oral exposure, although some mild renal effects were observed at elevated doses .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Solvent | Coatings, inks |

| Chemical Intermediate | Synthesis of trifluoromethyl compounds |

| Environmental Research | Occupational exposure assessments |

| Consumer Products | Fabric stain removers, shoe care products |

| Automotive Products | Rust inhibitors, cleaning agents |

Wirkmechanismus

The mechanism of action of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl groups. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,4,5-tris-trifluoromethyl-benzene can be compared with other trifluoromethyl-substituted benzenes, such as:

1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups but lacks the chlorine atom, leading to different reactivity and applications.

1,4-Bis(trifluoromethyl)benzene: With two trifluoromethyl groups, this compound exhibits different electronic properties and is used in different synthetic applications.

The uniqueness of this compound lies in the combination of the chlorine atom and trifluoromethyl groups, which provide distinct reactivity and potential for diverse applications.

Biologische Aktivität

1-Chloro-2,4,5-tris-trifluoromethyl-benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three trifluoromethyl groups and one chlorine atom attached to a benzene ring. The trifluoromethyl groups significantly influence the compound's chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, fluorinated compounds are often known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process.

- Receptor Interaction : Preliminary studies suggest that compounds with similar structures can interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings from these studies include:

- Acute Toxicity : In animal models, acute exposure to high doses (e.g., 1000 mg/kg body weight) resulted in significant adverse effects such as increased liver weight and nephrotoxicity. A no-observed-adverse-effect level (NOAEL) was determined at lower doses (10 mg/kg) based on kidney effects observed at higher concentrations .

- Chronic Toxicity : Long-term exposure studies indicated potential carcinogenic effects. Increased incidences of tumors were noted in specific organs among treated groups compared to controls.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

- Antitumor Activity : A study investigated the compound's effect on various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Inflammation Modulation : Research highlighted the compound's potential in modulating inflammatory responses. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophage cell lines.

- Neurotoxicity Assessment : Another study focused on neurotoxic effects in neuronal cell cultures. The results indicated that exposure led to increased oxidative stress markers and apoptosis in neurons at higher concentrations.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-chloro-2,4,5-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF9/c10-6-2-4(8(14,15)16)3(7(11,12)13)1-5(6)9(17,18)19/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTHVWLEGWINPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623063 | |

| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120326-71-8 | |

| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.